![molecular formula C22H28N2O7S2 B2458614 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-13-4](/img/structure/B2458614.png)

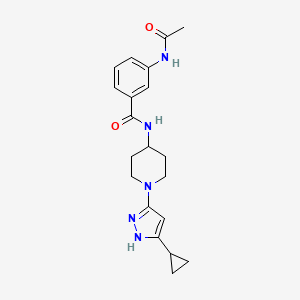

8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

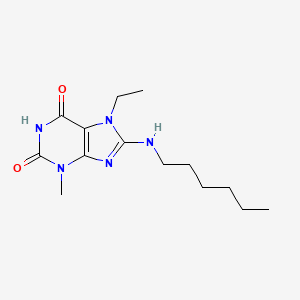

The compound “8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C15H21NO6S . It has an average mass of 343.395 Da and a monoisotopic mass of 343.108948 Da .

Molecular Structure Analysis

While specific molecular structure analysis for “8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is not available, studies on similar spiro compounds provide insights. For example, a study on the stereoselective synthesis of 1,6,9-tri-oxaspiro[4.5]decanes from D-glucose discussed the unique structural properties of spiro compounds . Another study on the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[4,5]decanes provided insights into the molecular structure of spiro[4,5]decanes .Applications De Recherche Scientifique

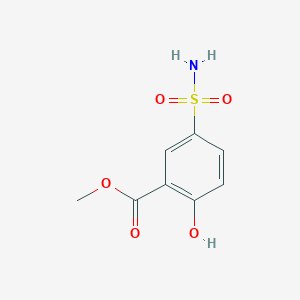

Antifibrinolytic Agent for Hemorrhage Prevention and Treatment

CM-352 is a potent preclinical candidate that inhibits fibrinolysis. It outperforms existing antifibrinolytics like tranexamic acid (TXA) and aprotinin. In functional assays, CM-352 effectively prevents clot dissolution in human whole blood. Notably, it significantly reduces blood loss during liver hepatectomy, making it a promising agent for acute bleeding management .

Matrix Metalloproteinase (MMP) Inhibition

CM-352 targets MMPs, which play a role in thrombus dissolution. By inhibiting MMPs, it defines a new class of antihemorrhagic agents without interfering with normal hemostatic function. This unique mechanism of action sets it apart from traditional antifibrinolytics .

Preventing Hyperfibrinolysis in Trauma Patients

Given that hyperfibrinolysis contributes to major bleeding events, CM-352’s ability to delay fibrinolysis is crucial. Trauma patients, especially those requiring massive blood transfusions, could benefit from its antifibrinolytic properties .

Liver Surgery and Reduced Blood Loss

CM-352’s effectiveness in reducing blood loss during liver hepatectomy suggests its potential application in surgical procedures. Unlike TXA and aprotinin, which had no effect, CM-352 enhances clot stability and minimizes bleeding risk .

Off-Target Selectivity Profiling

To ensure safety, CM-352 underwent off-target selectivity profiling. It showed minimal inhibition against a panel of 84 different protein targets with metal-binding sites, indicating specificity for MMPs .

Piperidine Derivatives and Novel Mechanisms

CM-352’s structure contains a piperidine ring, which is intriguing due to its diverse biological activities. The process leading to CM-352 involves esters of 3-oxocarboxylic acid and a previously unknown isomer of 3,4,5,6-tetrahydropyridine .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O7S2/c1-17-4-6-18(7-5-17)33(27,28)24-14-15-31-22(24)10-12-23(13-11-22)32(25,26)19-8-9-20(29-2)21(16-19)30-3/h4-9,16H,10-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXASAURWBKLRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2458532.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2458547.png)

![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)

![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)